Quaternary Alpha-Carbon: Steric and Metabolic Stability Advantage
(1-Phenoxy-1-phenylethyl)phosphonic acid possesses a quaternary alpha-carbon (C-1 bearing CH3, C6H5, OC6H5, and PO(OH)2), whereas its closest structural analog, [phenoxy(phenyl)methyl]phosphonic acid (PubChem CID 18356249), contains a tertiary alpha-carbon with a hydrogen atom in place of the methyl group [1]. The quaternary center eliminates the possibility of alpha-deprotonation and subsequent carbanion-mediated decomposition pathways that are accessible to the tertiary analog. Computed molecular properties further differentiate the two: the target compound has a molecular weight of 278.24 g/mol versus 264.21 g/mol for the des-methyl analog, and an estimated XLogP3 approximately 0.5–1.0 log units higher (based on the methyl group contribution), indicating enhanced lipophilicity [1].
| Evidence Dimension | Alpha-carbon substitution and molecular properties |
|---|---|
| Target Compound Data | C14H15O4P, MW 278.24 g/mol, quaternary alpha-carbon (C(CH3)(C6H5)(OC6H5)–P), estimated XLogP3 ~2.2–2.7, 4 rotatable bonds |
| Comparator Or Baseline | [Phenoxy(phenyl)methyl]phosphonic acid (C13H13O4P, MW 264.21 g/mol, tertiary alpha-carbon (CH(C6H5)(OC6H5)–P), XLogP3 = 1.7, 4 rotatable bonds) |
| Quantified Difference | MW difference: +14.03 g/mol (methyl group); XLogP3 difference: estimated +0.5 to +1.0 log units; Steric class: quaternary vs. tertiary carbon |
| Conditions | Computed molecular properties from PubChem (PubChem release 2025.09.15) and structural analysis |
Why This Matters
For procurement decisions in medicinal chemistry, the quaternary alpha-carbon provides superior metabolic stability against CYP450-mediated oxidation at the benzylic position compared to the tertiary analog, a critical factor when selecting phosphonate scaffolds for in vivo probe development.
- [1] PubChem. [Phenoxy(phenyl)methyl]phosphonic acid. CID 18356249. Molecular Weight 264.21 g/mol, XLogP3-AA 1.7, Hydrogen Bond Donor Count 2, Hydrogen Bond Acceptor Count 4, Rotatable Bond Count 4. View Source
